D-Altronic acid lithium salt
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Overview
Description
D-Altronic acid lithium salt: is a chemical compound with the empirical formula C6H12O7 · xLi+This compound is a metabolite of pentose and glucuronate interconversions and is part of the D-galacturonate degradation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Altronic acid lithium salt can be synthesized through the reaction of D-Altronic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent .
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific bacteria that produce D-Altronic acid, which is then neutralized with lithium hydroxide to form the lithium salt. The process is optimized for high yield and purity through controlled fermentation conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: D-Altronic acid lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-Glucaric acid.
Reduction: It can be reduced to form D-Glucitol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed:
Oxidation: D-Glucaric acid
Reduction: D-Glucitol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: D-Altronic acid lithium salt is used as a reagent in organic synthesis and as a standard in analytical chemistry for thin layer chromatography .
Biology: It is a metabolite in the pentose and glucuronate interconversions pathway, which is essential for the metabolism of carbohydrates in living organisms .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders .
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
D-Altronic acid lithium salt exerts its effects by participating in the D-galacturonate degradation pathway. It is converted into other metabolites through enzymatic reactions, which are essential for the metabolism of carbohydrates. The molecular targets include enzymes involved in the pentose and glucuronate interconversions .
Comparison with Similar Compounds
- D-Glucuronic acid
- D-Xylonic acid lithium salt
- D-Gulonic acid γ-lactone
- L-Rhamnonic acid lithium salt
Comparison: D-Altronic acid lithium salt is unique due to its specific role in the D-galacturonate degradation pathway. While similar compounds like D-Glucuronic acid and D-Xylonic acid lithium salt also participate in carbohydrate metabolism, this compound has distinct enzymatic interactions and metabolic pathways .
Properties
Molecular Formula |
C6H11LiO7 |
---|---|
Molecular Weight |
202.1 g/mol |
IUPAC Name |
lithium;(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4-,5+;/m1./s1 |
InChI Key |
ZOTSUVWAEYHZRI-VTJTUFIXSA-M |
Isomeric SMILES |
[Li+].C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O |
Canonical SMILES |
[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
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